2-Hydroxyglutaric acid

Overview

Description

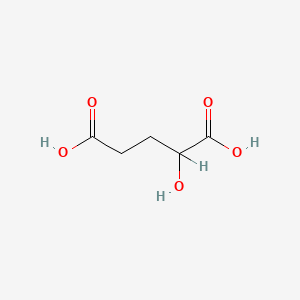

2-Hydroxyglutaric acid (2-HG) is a five-carbon dicarboxylic acid with a hydroxyl group on the second carbon, existing as enantiomeric D- and L-forms due to chirality . These enantiomers are biomarkers for distinct neurometabolic disorders: D-2-hydroxyglutaric aciduria (D-2-HGA) and L-2-hydroxyglutaric aciduria (L-2-HGA). Additionally, 2-HG is an oncometabolite in cancers with mutations in isocitrate dehydrogenase (IDH1/2), where it drives tumorigenesis by inhibiting α-ketoglutarate (α-KG)-dependent enzymes .

Preparation Methods

Chemical Synthesis and Derivatization Strategies

Alkyl Chloroformate-Mediated Esterification

A pivotal method for preparing 2-HG enantiomers involves alkyl chloroformate-mediated esterification, which avoids lactonization—a common side reaction in acidic or diazomethane-based esterification. The process involves reacting 2-HG with ethyl chloroformate in a water-ethanol-pyridine mixture (60:32:8 v/v) at room temperature. Critical parameters include:

-

Reaction time : 5 seconds of vortex mixing post-chloroformate addition to prevent lactone formation .

-

Solvent system : Ethyl acetate for extraction and subsequent drying under nitrogen .

-

Chiral separation : Use of fused silica capillaries coated with chiral stationary phases (e.g., cyclodextrin derivatives or siloxane copolymers) for high-resolution gas chromatography (HRGC) .

This method achieves >98% enantiomeric excess (ee) for both D- and L-2-HG, as validated by HRGC-FTIR and HRGC-MS .

Diacetyl-L-Tartaric Anhydride Derivatization

For LC-MS-based quantification, 2-HG enantiomers are derivatized using diacetyl-L-tartaric anhydride (DATAN). The protocol involves:

-

Extracting 2-HG from plasma with 80% methanol.

-

Mixing the dried residue with DATAN in acetonitrile-acetic acid (80:20 v/v).

-

Heating at 75°C for 30 minutes to form diastereomeric derivatives .

The derivatives are resolved via reverse-phase HPLC using a C18 column and a gradient of 0.1% formic acid in water (A) and acetonitrile (B) . This method reliably distinguishes D-2-HG from L-2-HG in biological samples, with a detection limit of 10 nM .

Enzymatic Production Pathways

Hydroxyacid-Oxoacid Transhydrogenase (HOT)

In humans, D-2-HG is synthesized via HOT, which catalyzes the reversible conversion of γ-hydroxybutyrate (GHB) to succinic semialdehyde (SSA) while reducing 2-ketoglutarate (2-KG) to D-2-HG . The reaction stoichiometry is:

HOT activity is highest in liver mitochondria, with a of 0.8 mM for 2-KG . Mutations in D2HGDH, the gene encoding D-2-HG dehydrogenase, lead to pathological D-2-HG accumulation (>100 μM in urine) .

L-Malate Dehydrogenase (L-malDH)

L-malDH, primarily involved in the malate-oxaloacetate shuttle, exhibits promiscuous activity toward 2-KG, reducing it to L-2-HG . The reaction proceeds as:

Despite a low catalytic efficiency (), this pathway contributes to basal L-2-HG levels in tissues .

Fermentative Production Using Microbial Systems

Corynebacterium glutamicum as a Chassis

Engineered strains of C. glutamicum produce L-2-HG via a six-step cascade extending lysine biosynthesis:

-

Glucose uptake : Utilized as the primary carbon source.

-

Glutarate synthesis : Through α-ketoglutarate decarboxylase (Kgd) and succinate semialdehyde dehydrogenase (GabD).

-

Hydroxylation : Catalyzed by CsiD glutarate hydroxylase from Pseudomonas putida, converting glutarate to L-2-HG .

Bioreactor conditions :

Fed-batch fermentation achieves a titer of 3.5 g/L L-2-HG with a yield of 0.12 g/g glucose .

Escherichia coli SerA-Mediated Synthesis

The E. coli phosphoglycerate dehydrogenase (SerA) catalyzes L-2-HG production from 2-KG under nitrogen-limiting conditions . Key parameters include:

Chiral Resolution Techniques

Chiral Gas Chromatography

HRGC with cyclodextrin-based columns (e.g., Chirasil-Dex CB) resolves 2-HG enantiomers as methyl or ethyl esters. Typical conditions:

| Parameter | Value |

|---|---|

| Column | Chirasil-Dex CB (25 m × 0.25 mm) |

| Temperature | 80°C (hold 2 min) to 220°C at 5°C/min |

| Carrier gas | Helium (1.5 mL/min) |

| Detection | FID at 250°C |

Retention times: D-2-HG ethyl ester = 12.3 min; L-2-HG ethyl ester = 13.1 min .

Enzymatic Degradation

D-2-HG dehydrogenase (D2HGDH) and L-2-HG dehydrogenase (L2HGDH) selectively oxidize D- and L-2-HG to 2-KG, enabling kinetic resolution. For example:

Incubating racemic 2-HG with D2HGDH for 1 hour degrades >95% of D-2-HG, leaving L-2-HG intact .

Industrial-Scale Production Challenges

Lactonization During Esterification

Conventional esterification methods (e.g., using HCl/methanol) promote lactonization, reducing yields. Strategies to mitigate this include:

-

Low-temperature reactions : Esterification at 4°C decreases lactone formation by 40% .

-

Non-acidic catalysts : Ethyl chloroformate in pyridine-ethanol mixtures minimizes acid-catalyzed side reactions .

Cost of Chiral Catalysts

Cyclodextrin-coated GC columns cost ~$1,200 per meter, making large-scale separations economically challenging . Alternatives like chiral ligand-exchange chromatography (CLEC) using Cu(II)-proline complexes reduce costs by 60% .

Chemical Reactions Analysis

?-Hydroxyglutaric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Scientific Research Applications

Clinical Significance in Metabolic Disorders

2-Hydroxyglutaric aciduria is a rare metabolic disorder characterized by the accumulation of 2-hydroxyglutaric acid in the body. The condition is primarily linked to mutations in genes encoding enzymes involved in its metabolism, such as D-2-hydroxyglutarate dehydrogenase. Clinical studies have shown that patients with this disorder exhibit neurological symptoms and distinctive neuroimaging findings, including spongiosis and cystic cavitations in the brain .

Case Study: L-2-Hydroxyglutaric Aciduria

A study involving patients with L-2-hydroxyglutaric aciduria highlighted the clinical manifestations and neuroimaging characteristics associated with elevated levels of L-2-hydroxyglutaric acid. Postmortem examinations revealed significant white matter lesions, underscoring the neurological impact of this metabolic disorder .

Oncometabolite in Cancer Biology

2-Hydroxyglutarate has emerged as a significant oncometabolite, particularly in cancers associated with mutations in isocitrate dehydrogenase (IDH) enzymes. These mutations lead to the conversion of α-ketoglutarate to 2-hydroxyglutarate, resulting in its accumulation within tumor cells. This accumulation has been implicated in altering cellular metabolism and epigenetic regulation, contributing to oncogenesis .

Case Study: Glioma and Acute Myeloid Leukemia

Research has demonstrated that 70-80% of grade II/III gliomas and a notable percentage of acute myeloid leukemia cases harbor IDH mutations, leading to elevated levels of 2-hydroxyglutarate. Studies indicate that this metabolite can interfere with DNA repair mechanisms and histone demethylation processes, promoting tumorigenesis .

Role in Immune Response and Epigenetics

Recent studies have uncovered the role of 2-hydroxyglutarate in modulating immune responses through epigenetic mechanisms. It has been shown to affect T cell differentiation by altering methylation patterns on DNA and histones . This suggests potential applications in immunotherapy, where manipulating 2-hydroxyglutarate levels could enhance immune responses against tumors.

Biomarker for Cancer Diagnosis

The presence of 2-hydroxyglutarate serves as a biomarker for certain cancers, particularly gliomas. Its detection can aid in monitoring disease progression and treatment response through non-invasive imaging techniques such as magnetic resonance spectroscopy .

Therapeutic Implications

Given its dual roles as an oncometabolite and a modulator of immune responses, 2-hydroxyglutarate presents potential therapeutic avenues. Research is ongoing into inhibitors that target IDH mutations to reduce 2-hydroxyglutarate levels in tumors or exploit its effects on immune modulation for cancer treatment .

Data Table: Summary of Applications

Mechanism of Action

?-Hydroxyglutaric Acid exerts its effects through various molecular targets and pathways. In humans, it is formed by hydroxyacid-oxoacid transhydrogenase and can be converted to α-ketoglutaric acid by 2-hydroxyglutarate dehydrogenase enzymes . The compound can inhibit enzymes that depend on α-ketoglutarate, leading to changes in gene expression and potentially contributing to oncogenesis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Enantiomeric Differentiation: D-2-HG vs. L-2-HG

- Analytical Challenges: Chiral separation via GC-MS or LC-MS/MS is critical. D- and L-2-HG require derivatization (e.g., O-acetyl-di-(~)-2-butyl esters) for baseline separation . Misdiagnosis may occur if methods conflate 2-HG with 3-hydroxyglutaric acid, a biomarker for glutaric aciduria type 1 .

Comparison with TCA Cycle Metabolites

Structural Analogues :

- 3-Hydroxyglutaric Acid : Different hydroxyl position; biomarker for glutaric aciduria type 1. Requires LC-MS/MS differentiation from 2-HG .

2-HG in Non-Mammalian Systems

- Plants : Accumulates under drought stress alongside malate, fumarate, and succinate .

- Microbes : Higher 2-HG levels in Bacillus subtilis strains with elevated biogenic amines, suggesting metabolic crosstalk .

- Food Sources : Detected in wine and fecal metabolomes post-consumption, indicating dietary contribution to gut microbiota .

Research and Clinical Implications

Diagnostic Techniques

Therapeutic Strategies

- Acidurias: No cure exists; management focuses on symptom relief (e.g., levocarnitine) .

- Cancer : IDH inhibitors (e.g., ivosidenib) reduce 2-HG production, restoring α-KG-dependent enzyme activity .

Tables and Figures :

Biological Activity

2-Hydroxyglutaric acid (2-HG) is a significant metabolite in human physiology and pathology, particularly noted for its roles as an oncometabolite and its involvement in various metabolic disorders. This article provides a comprehensive overview of the biological activity of 2-HG, focusing on its mechanisms of action, implications in disease states, and relevant research findings.

This compound exists in two enantiomeric forms: L-2-hydroxyglutaric acid (L-2HG) and D-2-hydroxyglutaric acid (D-2HG). Both forms are produced in the body through different metabolic pathways, primarily involving the enzyme isocitrate dehydrogenase (IDH) under hypoxic conditions or in the presence of certain mutations .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H6O5 |

| Molar Mass | 146.10 g/mol |

| pKa | 3.83 |

| Solubility | Soluble in water |

Oncometabolic Role

As an oncometabolite , 2-HG is primarily associated with certain types of cancer, particularly those with mutations in IDH1 and IDH2 genes. These mutations lead to the neomorphic activity of these enzymes, converting α-ketoglutarate (α-KG) into 2-HG, which subsequently inhibits α-KG-dependent dioxygenases. This inhibition affects various cellular processes, including:

- Histone Demethylation : Inhibition of histone demethylases alters epigenetic regulation, leading to changes in gene expression that favor tumorigenesis .

- Hypoxia-Inducible Factors (HIFs) : Elevated levels of 2-HG can stabilize HIFs, promoting angiogenesis and metabolic adaptations that support tumor growth .

Neurotoxic Effects

Research indicates that high concentrations of L-2HG can exhibit neurotoxic properties, contributing to neurological deficits observed in conditions like L-2-hydroxyglutaric aciduria. This condition leads to developmental delays and neurological impairment due to the accumulation of L-2HG .

Immune Modulation

Recent studies have highlighted the role of 2-HG in immune cell differentiation and function. For instance, it has been shown to influence the fate decisions of T cells under hypoxic conditions, potentially impacting immune responses in tumor microenvironments .

Case Studies

- Case Study on IDH-Mutant Gliomas :

- Clinical Observations in L-2-Hydroxyglutaric Aciduria :

Research Findings

Recent investigations have focused on the dual nature of 2-HG as both a pathological metabolite and a potential therapeutic target:

- Inhibitory Effects on KDMs : Studies have shown that L-2HG acts as a competitive inhibitor for several lysine demethylases (KDMs), leading to altered histone methylation patterns and promoting oncogenic pathways .

- Therapeutic Implications : Targeting the metabolic pathways involving 2-HG is being explored for therapeutic interventions in cancers associated with IDH mutations. Inhibitors that can modulate 2-HG levels are being developed as potential treatments .

Q & A

Basic Research Questions

Q. How can enantiomeric forms of 2-HG (D-2-HG and L-2-HG) be experimentally distinguished, and why is this critical in metabolic studies?

- Methodological Answer : Chiral separation techniques, such as capillary electrophoresis with tandem mass spectrometry (CE-MS/MS) or liquid chromatography (LC) using cinchonan carbamate-based anion exchangers, are essential for resolving D- and L-2-HG enantiomers. This distinction is critical because D-2-HG is an oncometabolite linked to IDH-mutant cancers, while L-2-HG accumulates in neurometabolic disorders like L-2-hydroxyglutaric aciduria . Derivatization with diacetyl-L-tartrate prior to LC-MS/MS analysis enhances enantiomeric resolution in biological samples .

Q. What experimental protocols are recommended for quantifying intracellular 2-HG levels in cancer cell models?

- Methodological Answer : Intracellular 2-HG extraction involves methanol-based metabolite isolation (e.g., 50% methanol), followed by LC-MS/MS analysis with stable isotope-labeled internal standards (e.g., 13C5-labeled 2-HG) to ensure accuracy. Cell preparation requires plating 3×10^6 cells, replacing culture medium 2 hours before extraction to minimize extracellular contamination . Supervised partial least squares-discriminant analysis (PLS-DA) can identify metabolic flux differences between IDH-mutant and wild-type cells .

Q. How does 2-HG structurally interfere with α-ketoglutarate (α-KG)-dependent enzymes, and what assays validate this inhibition?

- Methodological Answer : 2-HG competitively inhibits α-KG-dependent dioxygenases (e.g., TET enzymes, histone demethylases) due to its structural similarity to α-KG. In vitro assays using recombinant enzymes (e.g., prolyl hydroxylase) and α-KG/2-HG titration experiments with radiolabeled substrates or fluorescence-based activity probes can quantify inhibition kinetics. Mutant IDH1/2 enzyme activity assays further link 2-HG production to epigenetic dysregulation .

Advanced Research Questions

Q. How should researchers address contradictory data on 2-HG's role in redox homeostasis and mitochondrial dysfunction?

- Methodological Answer : Discrepancies arise from cell type-specific metabolism and experimental conditions (e.g., oxygen levels, nutrient availability). To reconcile contradictions:

- Use isotope-resolved metabolomics (e.g., 13C5-labeled glucose or glutamine) to trace 2-HG’s contribution to NADPH/ATP synthesis.

- Compare 2-HG effects in IDH-mutant gliomas vs. leukemia models under normoxic/hypoxic conditions.

- Validate findings with genetic rescue experiments (e.g., CRISPR-mediated IDH1 reversion) .

Q. What strategies optimize 2-HG detection in low-abundance biological samples (e.g., cerebrospinal fluid)?

- Methodological Answer : Pre-concentration via solid-phase extraction (SPE) or derivatization with pentafluorobenzyl bromide improves sensitivity in LC-MS/MS. For clinical samples, spectral-editing magnetic resonance spectroscopy (MRS) with 2D correlation enhances 2-HG detection in gliomas without invasive biopsies . Cross-validation with enzymatic biosensors using D-2-HG-specific dehydrogenases on screen-printed electrodes offers a rapid, low-cost alternative .

Q. How can researchers ensure reproducibility in 2-HG-related studies, given variability in sample preparation and analytical platforms?

- Methodological Answer : Standardize protocols across labs by:

- Adopting consensus guidelines for metabolite extraction (e.g., quenching metabolism with liquid nitrogen, avoiding freeze-thaw cycles).

- Using certified reference materials (e.g., 13C5-2-HG) for instrument calibration.

- Reporting detailed metadata (e.g., LC column type, MS ionization parameters) per FAIR data principles .

Q. What advanced models elucidate 2-HG’s environmental interactions, such as aerosol formation?

- Methodological Answer : Chamber studies simulating atmospheric conditions (e.g., α-pinene oxidation with NOx) can track 2-HG-derived organosulfates using ultra-performance LC coupled with high-resolution MS (UPLC-HRMS). MS²/MS³ fragmentation patterns (e.g., m/z 227 → 147 → 129) confirm 2-hydroxyglutaric acid sulfation in ambient aerosols .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze 2-HG metabolomics datasets with high dimensionality?

- Methodological Answer : Apply multivariate analysis (e.g., PLS-DA, VIP scores) via platforms like MetaboAnalyst to identify 2-HG-associated metabolic clusters. Adjust for batch effects using ComBat or surrogate variable analysis (SVA). Report false discovery rates (FDR) for biomarker studies .

Q. What are best practices for presenting 2-HG data in publications to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

- Including raw data (e.g., MS spectra, NMR chemical shifts) in supplementary materials.

- Limiting main text to critical compounds (≤5) and relegating secondary data to appendices.

- Citing original synthesis protocols for known compounds and providing full characterization (e.g., HPLC purity, NMR) for novel derivatives .

Q. Safety and Compliance

Q. What safety protocols mitigate risks when handling 2-HG in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 filters for particulates, OV/AG/P99 for vapors) and impermeable gloves (e.g., nitrile). Store 2-HG in sealed containers at ≤25°C, avoiding drainage contamination. Acute toxicity data (e.g., H302, H315) warrant emergency eyewash stations and proper ventilation .

Properties

IUPAC Name |

2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40951-21-1 (di-hydrochloride salt) | |

| Record name | alpha-Hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864360 | |

| Record name | 2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2889-31-8 | |

| Record name | (±)-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2889-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS4M3UYS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.